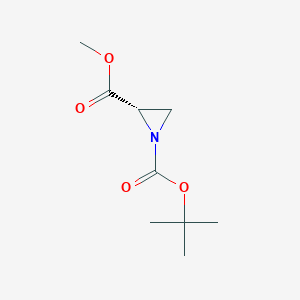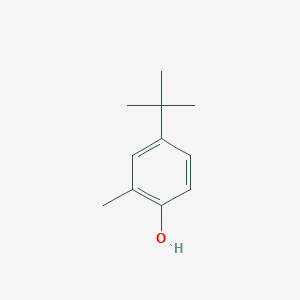
4-tert-Butyl-2-methylphenol
概要
説明
4-tert-Butyl-2-methylphenol is a chemical compound that is structurally related to phenols, which are known for their antioxidant properties. While the specific compound 4-tert-Butyl-2-methylphenol is not directly mentioned in the provided papers, there are several closely related compounds that can offer insights into its characteristics. For instance, 4-methyl-2,6-di-tert-butylphenol is mentioned as an antioxidant that protects lipids from autoxidation . Similarly, 4-tert-butylphenol (4-t-BP) is described as an endocrine-disrupting chemical that is persistent in the environment and difficult to biodegrade . These related compounds suggest that 4-tert-Butyl-2-methylphenol may also possess antioxidant properties and could be environmentally persistent.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of phenolic compounds is crucial for their chemical behavior. For example, the crystal structure of a related compound, 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), shows significant dihedral angles between the central phenyl ring and the attached benzene rings, which could influence its reactivity and interactions . Similarly, 4-tert-Butyl-2-methylphenol would have a tert-butyl group and a methyl group attached to the phenol ring, affecting its molecular geometry and properties.
Chemical Reactions Analysis
The chemical reactions involving 4-tert-butylphenol derivatives can be complex. For instance, 4-tert-butylphenol can undergo photo-initiated degradation, leading to various by-products such as 4-tert-butylcatechol and hydroquinone . Another study shows that 4-tert-butylphenol can be transformed by ferrate(VI) oxidation into hydroxylation products, benzene-ring cleavage products, and dimers . These studies indicate that 4-tert-Butyl-2-methylphenol could also participate in similar oxidation and photodegradation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylphenol derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the hydrophobicity and decrease the volatility of these compounds . The antioxidant properties of related compounds like 4-methyl-2,6-di-tert-butylphenol suggest that 4-tert-Butyl-2-methylphenol may also serve as an antioxidant . Additionally, the environmental persistence and potential for bioaccumulation of 4-tert-butylphenol imply that 4-tert-Butyl-2-methylphenol might share these properties.
科学的研究の応用
-
Organic Synthesis and Polymer Production
- Field : Chemistry
- Application : 4-tert-Butyl-2-methylphenol is a derivative of phenol that possesses both high reactivity and stability. It finds application as a reagent in organic synthesis and as a catalyst in the production of polymers .
- Method : It functions as a catalyst by facilitating the formation of covalent bonds between molecules due to its electron-rich nature, and its acidic properties further aid in catalyzing the reaction .
- Results : The specific outcomes would depend on the particular reaction or polymer being synthesized. Unfortunately, the sources did not provide specific quantitative data or statistical analyses .
-
Antioxidant in Various Industries
- Field : Cosmetics, Pharmaceuticals, Rubber, Oils and Fats Industries
- Application : 2,6-Di-tert-butyl-4-methylphenol, which is structurally similar to 4-tert-Butyl-2-methylphenol, is used as an antioxidant in various industries .
- Method : It is added to products to prevent oxidation, thereby preserving their quality and extending their shelf life .
- Results : The effectiveness of this compound as an antioxidant would be evidenced by the improved stability and extended shelf life of the products to which it is added .
-
Enhancement of Thermo-reversibility in Rubber
- Field : Material Science
- Application : 4-tert-Butyl-2-methylphenol may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
- Method : The compound is mixed into the rubber matrix, where it interacts with the DCPDCA cross-links to enhance their thermo-reversibility .
- Results : The specific outcomes would depend on the particular formulation of the rubber and the processing conditions. Unfortunately, the sources did not provide specific quantitative data or statistical analyses .
-
Antioxidant in Biodiesel
- Field : Energy Industry
- Application : 4-tert-Butyl-2-methylphenol may be used as an antioxidant which shows a higher oxidation stability in distilled biodiesel .
- Method : It is added to biodiesel to prevent oxidation, thereby preserving the quality of the fuel .
- Results : The effectiveness of this compound as an antioxidant would be evidenced by the improved stability of the biodiesel .
-
Production of Butylated Hydroxytoluene (BHT)
- Field : Chemical Industry
- Application : 4-tert-Butyl-2-methylphenol can be used in the production of Butylated Hydroxytoluene (BHT), a lipophilic organic compound that is useful for its antioxidant properties .
- Method : The chemical synthesis of BHT in industry has involved the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid .
- Results : The result is the production of BHT, which is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .
-
Antioxidant in Cosmetics, Vitamins, Pharmaceuticals, Rubber, Oils and Fats
- Field : Cosmetics, Pharmaceuticals, Rubber, Oils and Fats Industries
- Application : 2,6-Di-tert-butyl-4-methylphenol, which is structurally similar to 4-tert-Butyl-2-methylphenol, is used as an antioxidant in various industries .
- Method : It is added to products to prevent oxidation, thereby preserving their quality and extending their shelf life .
- Results : The effectiveness of this compound as an antioxidant would be evidenced by the improved stability and extended shelf life of the products to which it is added .
Safety And Hazards
将来の方向性
The efficient synthesis of 2-tert-butyl-4-methylphenol is an important reaction because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .
特性
IUPAC Name |
4-tert-butyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKLPZOJLXDZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059163 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-methylphenol | |
CAS RN |
98-27-1 | |
| Record name | 4-tert-Butyl-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-2-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butyl-2-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



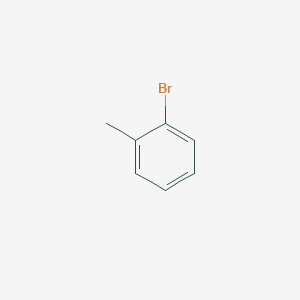
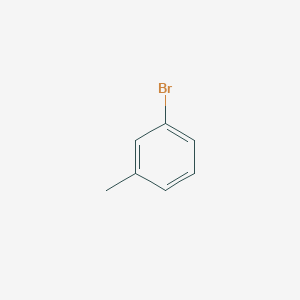
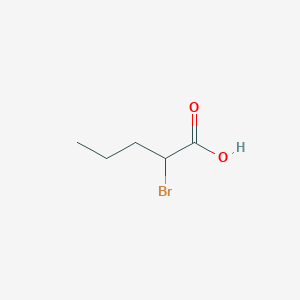
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
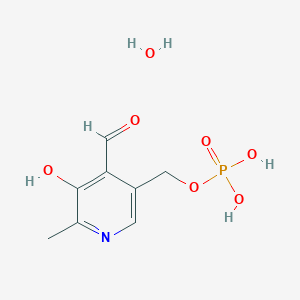
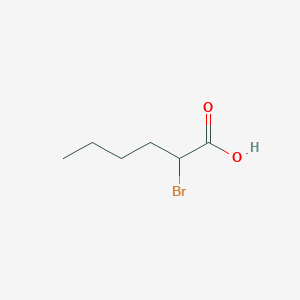
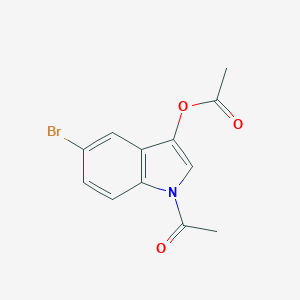

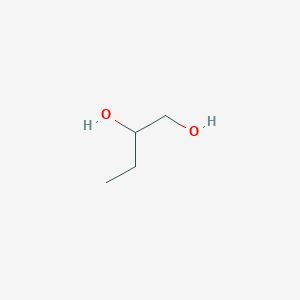
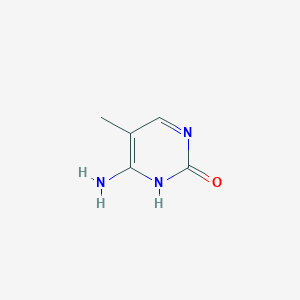
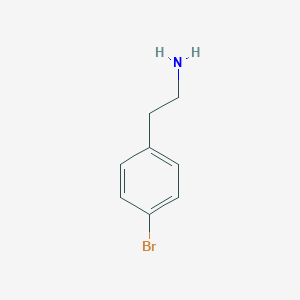

![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
